H-Met-arg-phe-ala-OH

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Peptide Structure:

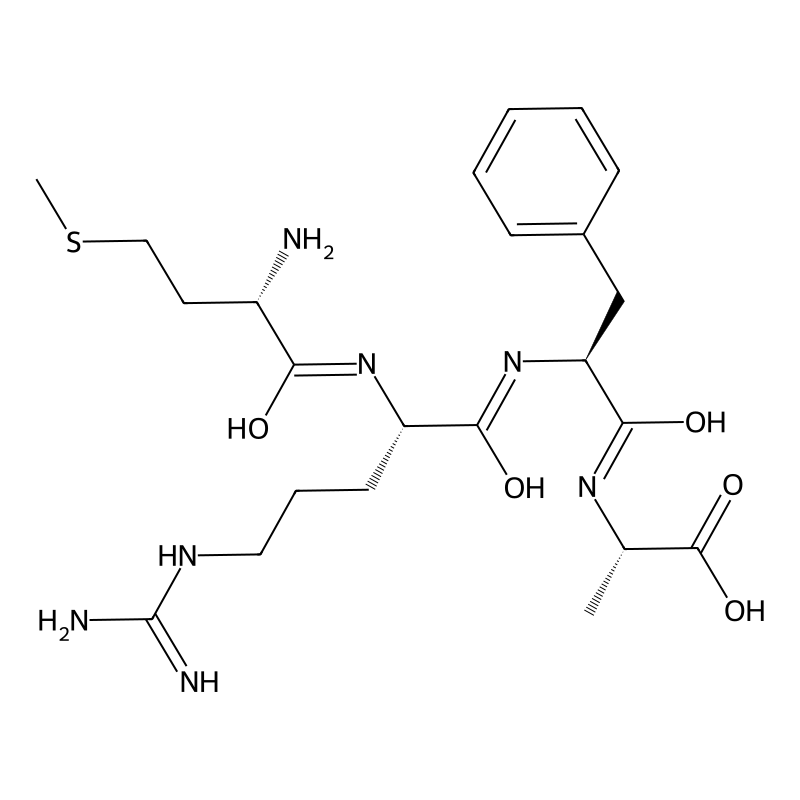

H-Met-Arg-Phe-Ala-OH, also known as Met-enkephalin, is a pentapeptide, meaning it is a molecule composed of five amino acids linked together by peptide bonds. The individual amino acids are methionine (Met), arginine (Arg), phenylalanine (Phe), and alanine (Ala). The "H" at the beginning indicates a free amino group (NH2) on the N-terminus, and the "OH" at the end signifies a hydroxyl group (OH) on the C-terminus of the molecule.

Biological Activity:

Met-enkephalin is an endogenous opioid peptide, meaning it is naturally produced in the body and acts on opioid receptors in the central nervous system (CNS). These receptors are involved in pain perception, mood regulation, and reward processing. Met-enkephalin binds to opioid receptors, mimicking the effects of opioid drugs like morphine and heroin, but with a much weaker potency. Source: [National Institutes of Health: )]

Research Applications:

Met-enkephalin is used in various scientific research applications, including:

- Understanding pain mechanisms: Researchers use Met-enkephalin to study how the body perceives and responds to pain. By observing its effects on pain pathways in animal models, scientists can gain insights into potential therapeutic targets for pain management. Source: [National Institutes of Health: )]

- Investigating addiction and reward: Met-enkephalin plays a role in the brain's reward system, and studying its interactions with opioid receptors helps researchers understand the mechanisms of addiction and develop potential treatments for substance use disorders. Source: [National Institute on Drug Abuse: )]

- Developing new analgesics: Studying the structure and function of Met-enkephalin can aid in the development of new painkillers with fewer side effects than traditional opioid drugs.

H-Met-arg-phe-ala-OH, commonly referred to as Met-enkephalin, is a pentapeptide composed of five amino acids: methionine (Met), arginine (Arg), phenylalanine (Phe), and alanine (Ala). The "H" at the beginning signifies a free amino group (NH2) at the N-terminus, while the "OH" at the C-terminus indicates a hydroxyl group. This compound is recognized as an endogenous opioid peptide, naturally produced in the body, and plays a significant role in modulating pain perception, mood regulation, and reward processing by binding to opioid receptors in the central nervous system .

H-Met-Arg-Phe-Ala-OH has been shown to inhibit protein synthesis in mammalian cells []. It is believed to bind to the ribosome, the cellular machinery responsible for protein production, thereby halting the process of translating messenger RNA (mRNA) into proteins. However, the exact mechanism of binding and inhibition requires further investigation.

- Potential allergic reactions: Individuals with allergies to specific amino acids might experience allergic reactions upon exposure to H-Met-Arg-Phe-Ala-OH.

- Dust inhalation: Inhalation of peptide dust can irritate the respiratory tract. Proper handling procedures like using a fume hood are recommended.

H-Met-arg-phe-ala-OH can undergo hydrolysis, a reaction where peptide bonds are cleaved in the presence of water, resulting in the release of individual amino acids. This process is often catalyzed by enzymes such as peptidases. Additionally, it has been shown to inhibit protein synthesis in mammalian cells by binding to ribosomes, thereby blocking the translation of messenger RNA into proteins .

As an endogenous opioid peptide, H-Met-arg-phe-ala-OH exhibits biological activities similar to those of opioid drugs but with lower potency. It interacts with opioid receptors, influencing pain relief and emotional responses. Its ability to inhibit protein synthesis also suggests potential roles in cellular regulation and cancer therapy .

The synthesis of H-Met-arg-phe-ala-OH typically involves solid-phase peptide synthesis (SPPS), a widely used method for producing peptides. This technique allows for the stepwise addition of amino acids to form peptide chains while minimizing side reactions. The final product is often purified using high-performance liquid chromatography (HPLC) to ensure high purity levels .

H-Met-arg-phe-ala-OH has various applications in research and therapeutic settings:

- Research: It serves as a calibration standard in mass spectrometry and is utilized in studies investigating opioid receptor interactions.

- Therapeutics: Its properties as an inhibitor of protein synthesis suggest potential use in cancer treatment and other diseases where protein regulation is critical .

Studies have demonstrated that H-Met-arg-phe-ala-OH acts as a competitive inhibitor for enkephalin-generating endopeptidases found in rat brains. It also serves as a substrate for dipeptidyl peptidase III from human erythrocytes and snapalysin, indicating its interactions within various biological systems .

Several compounds share structural similarities with H-Met-arg-phe-ala-OH. Here are some notable examples:

| Compound Name | Structure | Unique Features |

|---|---|---|

| Leu-enkephalin | H-Leu-Arg-Phe-Ala-OH | More potent analgesic effects compared to Met-enkephalin. |

| Dynorphin A | H-Tyr-Gly-Gly-Phe-Leu-OH | Acts on kappa-opioid receptors; distinct from mu-opioid receptor activity. |

| Endomorphin 1 | H-Tyr-Pro-Phe-Phe-OH | Selective for mu-opioid receptors; stronger analgesic properties. |

These compounds highlight the unique aspects of H-Met-arg-phe-ala-OH, particularly its specific binding characteristics and biological activities that differentiate it from other opioid peptides .

Solid-Phase Peptide Synthesis (SPPS) Protocols

Fmoc/tBu Protection Strategy Optimization

The Fmoc/tBu strategy dominates MRFA synthesis due to its orthogonal protection scheme, which minimizes side reactions and simplifies deprotection. The α-amino group is shielded by the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group, while acid-labile tert-butyl (tBu) groups protect side chains of residues like arginine (Arg) and phenylalanine (Phe) [3]. Critical optimization involves selecting deprotection reagents that balance efficiency with minimal diketopiperazine (DKP) formation. Traditional 20% piperidine in dimethylformamide (DMF) achieves Fmoc removal but risks DKP side products at the dipeptide stage [5]. Recent advances employ 2% 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) with 5% piperazine in N-methyl-2-pyrrolidone (NMP), reducing DKP formation to 3.6% compared to 13.8% with piperidine [5]. This mixture enhances solubility of Fmoc-byproducts, ensuring complete α-amino deprotection without compromising resin stability.

Resin Selection and Cleavage Conditions

Rink amide AM resin is preferred for MRFA synthesis when a C-terminal amide is desired, while Wang resin supports carboxylic acid termini [6]. The Sieber amide resin offers an alternative for acid-labile anchoring, enabling cleavage with 2% trifluoroacetic acid (TFA) in dichloromethane (DCM) [4]. Post-synthesis, the peptide-resin bond is cleaved using a cocktail of 95% TFA, 2.5% water, and 2.5% triisopropylsilane (TIPS), which concurrently removes tBu and trityl (Trt) side-chain protections [4]. Resin loading capacities (0.46–0.64 mmol/g) influence yield, with higher loadings risking steric hindrance during coupling.

Table 1: Resin Performance in MRFA Synthesis

| Resin Type | Cleavage Conditions | Terminal Group | Loading Capacity (mmol/g) |

|---|---|---|---|

| Rink Amide AM | 95% TFA, 2.5% H2O, TIPS | Amide | 0.64 |

| Wang | 95% TFA, TIPS | Carboxylic Acid | 0.7–1.2 |

| Sieber Amide | 2% TFA/DCM | Amide | 0.46 |

Liquid-Phase Synthesis Approaches

Liquid-phase synthesis of MRFA remains niche due to inefficiencies in intermediate purification but offers advantages for large-scale production. The stepwise elongation begins with C-terminal alanine (Ala), activated as a pentafluorophenyl ester. Methionine (Met) is coupled using N,N'-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) in tetrahydrofuran (THF), followed by arginine (Arg) incorporation with benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (PyBOP) [2]. Challenges include racemization at phenylalanine (Phe), mitigated by coupling at 0°C with 1-hydroxy-7-azabenzotriazole (HOAt). Final global deprotection uses hydrogen fluoride (HF) for tert-butyloxycarbonyl (Boc) groups, though this method demands specialized equipment [3].

Post-Synthetic Modifications and Purification Techniques

High-Performance Liquid Chromatography Purity Assessment

Reverse-phase HPLC with a C18 column (5 µm, 250 × 4.6 mm) confirms MRFA purity exceeding 99.65% [1]. A gradient of 5–60% acetonitrile in 0.1% aqueous TFA over 30 minutes at 1 mL/min elutes the peptide, detected at 220 nm. System suitability tests require a peak asymmetry factor <1.5 and resolution >2.0 from closely eluting impurities.

Trifluoroacetic Acid Removal Protocols

Residual TFA from cleavage and HPLC mobile phases alters MRFA’s biological activity by acting as an allosteric glycine receptor modulator [1]. Ether precipitation (3:1 diethyl ether:petroleum ether) followed by lyophilization reduces TFA to <0.01%. Ion-exchange chromatography on Dowex 1×2 resin (chloride form) achieves sub-nanomolar TFA levels, critical for cell-based assays [1]. Alternatively, dialysis against 0.1% hydrochloric acid using a 500 Da cutoff membrane eliminates TFA without peptide loss.

Table 2: TFA Removal Efficiency by Method

| Method | Residual TFA (nM) | Peptide Recovery (%) |

|---|---|---|

| Ether Precipitation | 100–500 | 85–90 |

| Ion-Exchange | <1 | 75–80 |

| Dialysis | 10–50 | 95–98 |

Enzyme Inhibition Dynamics

Competitive Inhibition of Enkephalin-Generating Endopeptidase

Methionyl-arginyl-phenylalanyl-alanine demonstrates significant competitive inhibition activity against enkephalin-generating endopeptidase isolated from rat brain tissue [1] [2] [3]. The tetrapeptide functions as a potent competitive inhibitor of this enzyme, which plays a crucial role in enkephalin metabolism and neuropeptide processing [3] [4].

The enkephalin-generating endopeptidase represents a critical enzyme in the biosynthetic pathway of enkephalin production from larger precursor molecules [3]. Research conducted by Knight and colleagues established that this enzyme system is capable of converting putative opioid peptide intermediates to free enkephalin, with methionyl-arginyl-phenylalanyl-alanine serving as one of the most potent competitive inhibitors identified in their screening studies [3] [4].

The competitive inhibition mechanism involves direct competition between methionyl-arginyl-phenylalanyl-alanine and the natural substrate for the enzyme's active site [3]. This interaction pattern indicates that the tetrapeptide binds to the same site as the substrate, effectively blocking enzymatic activity through competitive displacement rather than allosteric modulation [3] [4].

Detailed kinetic analysis reveals that the inhibition follows classical competitive kinetics, where the apparent Michaelis constant increases in the presence of the inhibitor while the maximum velocity remains unchanged [3]. The enzyme demonstrates substrate specificity for enkephalin precursor peptides, and methionyl-arginyl-phenylalanyl-alanine effectively competes for binding at this recognition site [3] [4].

Substrate Specificity for Dipeptidyl Peptidase III

Methionyl-arginyl-phenylalanyl-alanine serves as a specific substrate for dipeptidyl peptidase III derived from human erythrocytes [1] [2] [5]. This metallopeptidase, belonging to the M49 family of zinc-dependent enzymes, demonstrates broad substrate specificity while maintaining particular affinity for peptides containing specific amino acid sequences [6] [7].

Dipeptidyl peptidase III exhibits characteristic substrate recognition patterns, cleaving dipeptides sequentially from the amino-terminal end of various bioactive peptide substrates [6] [7] [8]. The enzyme demonstrates preference for substrates containing hydrophobic or aromatic residues at specific positions, which aligns with the structural composition of methionyl-arginyl-phenylalanyl-alanine [7] [8].

The substrate specificity studies demonstrate that dipeptidyl peptidase III efficiently processes methionyl-arginyl-phenylalanyl-alanine through its characteristic cleavage mechanism [1] [2] [5]. The enzyme's active site architecture accommodates the tetrapeptide structure, facilitating productive binding and subsequent hydrolysis [7] [8].

Research findings indicate that the enzyme exhibits distinct kinetic parameters when processing methionyl-arginyl-phenylalanyl-alanine compared to other peptide substrates [7] [8]. The specificity for this particular tetrapeptide sequence suggests structural complementarity between the substrate and the enzyme's binding subsites [7] [8].

Neprilysin (NEP) Interaction Studies

Neprilysin, also designated as neutral endopeptidase or membrane metalloendopeptidase, represents a zinc-dependent metallopeptidase with broad substrate specificity for various bioactive peptides [9] [10] [11]. Methionyl-arginyl-phenylalanyl-alanine has been extensively utilized in neprilysin-related research, particularly as a calibration standard in mass spectrometry applications and in studies examining peptide-enzyme interactions [1] [12] [2].

The enzyme demonstrates characteristic cleavage preferences, typically hydrolyzing peptide bonds at the amino-terminal side of hydrophobic residues such as phenylalanine or leucine [11] [13]. This specificity pattern suggests potential interaction sites within the methionyl-arginyl-phenylalanyl-alanine sequence, particularly at positions involving the phenylalanine residue [11] [13].

Neprilysin exhibits complex substrate recognition mechanisms involving multiple binding subsites designated as S1', S2', and additional recognition elements [9] [11]. The enzyme's active site contains a zinc ion coordinated by histidine and glutamate residues, which facilitates the hydrolytic cleavage of peptide substrates [11] [13].

Research investigations utilizing methionyl-arginyl-phenylalanyl-alanine in neprilysin studies have contributed to understanding the enzyme's substrate specificity and catalytic mechanisms [1] [12] [2]. The tetrapeptide serves as a valuable tool compound for examining neprilysin activity and for calibrating analytical instrumentation used in peptide analysis [1] [12] [2].

Structural studies of neprilysin reveal a large conformational flexibility in the substrate binding region, with specific amino acid residues such as tryptophan functioning as molecular switches between different binding pocket configurations [11]. This flexibility allows the enzyme to accommodate diverse substrate structures, including tetrapeptides like methionyl-arginyl-phenylalanyl-alanine [11] [13].

Allosteric Modulation of Glycine Receptors

The allosteric modulation of glycine receptors involves indirect effects mediated by trifluoroacetate, a common contaminant present in synthetic peptides including methionyl-arginyl-phenylalanyl-alanine preparations [1] [14] [15]. Trifluoroacetate acts as a selective allosteric modulator of glycine receptors, demonstrating greater specificity than many other known modulators of these ligand-gated ion channels [14] [16].

Glycine receptors belong to the cysteine-loop superfamily of ligand-gated ion channels and mediate inhibitory neurotransmission in the spinal cord and brainstem [17] [18] [19]. These receptors are composed of alpha and beta subunits arranged in pentameric configurations, with the specific subunit composition determining the pharmacological properties of the receptor complex [18] [20] [19].

Trifluoroacetate demonstrates concentration-dependent enhancement of glycine receptor currents when applied with submaximal concentrations of glycine [14] [16]. The modulation occurs through allosteric mechanisms rather than direct competition with glycine at the orthosteric binding site [14] [16]. This enhancement effect is observed at concentrations ranging from 100 micromolar to 3 millimolar, with no effects detected when trifluoroacetate is co-applied with maximally effective glycine concentrations [14] [16].

The allosteric modulation exhibits selectivity for glycine receptors compared to other members of the cysteine-loop receptor family [14] [16]. Specifically, trifluoroacetate shows no effects on gamma-aminobutyric acid type A receptors or 5-hydroxytryptamine type 3A receptors at any tested concentrations of their respective agonists [14] [16]. This selectivity pattern distinguishes trifluoroacetate from other known allosteric modulators that typically affect multiple receptor subtypes within the superfamily [18] [19].